1,4-Dichloro-2-fluoro-6-iodobenzene is an organic compound characterized by the molecular formula and a molecular weight of approximately 272.9 g/mol. This compound is notable for its unique combination of halogen atoms—chlorine, fluorine, and iodine—attached to a benzene ring, which influences its chemical properties and reactivity. It is classified as a halogenated aromatic compound, commonly used in various scientific applications due to its distinctive electronic properties and structural characteristics.
The synthesis of 1,4-Dichloro-2-fluoro-6-iodobenzene typically involves halogenation reactions. One prevalent method is the Sandmeyer reaction, where a precursor such as 2,5-dichloro-1-fluoro-3-iodobenzene is treated with copper salts under acidic conditions to facilitate the selective substitution of halogen atoms on the benzene ring.
The molecular structure of 1,4-Dichloro-2-fluoro-6-iodobenzene consists of a benzene ring with chlorine, fluorine, and iodine substituents at specific positions.
C1=C(C=C(C(=C1F)Cl)I)Cl
InChI=1S/C6H3Cl2I/c7-4-1-2-5(8)6(9)3-4/h1-3H
The arrangement of these substituents affects both the electronic distribution within the molecule and its reactivity in chemical reactions.
1,4-Dichloro-2-fluoro-6-iodobenzene can undergo a variety of chemical reactions typical for halogenated aromatic compounds:
The specific conditions for these reactions often involve catalysts (e.g., palladium for coupling reactions), solvents (like dimethyl sulfoxide), and controlled temperatures to maximize yield and selectivity.
The mechanism of action for 1,4-Dichloro-2-fluoro-6-iodobenzene primarily involves its interactions with biological molecules:
Factors such as solubility, stability in biological systems, and metabolic pathways significantly influence its pharmacokinetics and biological activity.
Relevant data from studies indicate that these properties make it suitable for various applications in organic synthesis and materials science.
1,4-Dichloro-2-fluoro-6-iodobenzene finds applications across several scientific fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7